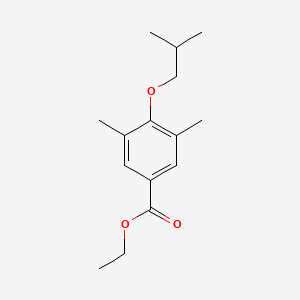

Ethyl 4-isobutoxy-3,5-dimethylbenzoate

Description

Ethyl 4-isobutoxy-3,5-dimethylbenzoate is a benzoic acid derivative featuring an ethyl ester group, two methyl substituents at the 3- and 5-positions of the aromatic ring, and an isobutoxy group at the 4-position. This compound belongs to a broader class of substituted benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their tunable physicochemical properties and synthetic versatility. The isobutoxy group distinguishes it from simpler analogs (e.g., methoxy or ethoxy derivatives) by introducing enhanced lipophilicity and steric bulk, which can influence solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

ethyl 3,5-dimethyl-4-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C15H22O3/c1-6-17-15(16)13-7-11(4)14(12(5)8-13)18-9-10(2)3/h7-8,10H,6,9H2,1-5H3 |

InChI Key |

NDFHXRCPSKJSEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)OCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-isobutoxy-3,5-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-isobutoxy-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-isobutoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-isobutoxy-3,5-dimethylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-isobutoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The pathways involved in these reactions are typically catalyzed by enzymes or chemical catalysts.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural and functional differences between Ethyl 4-isobutoxy-3,5-dimethylbenzoate and its analogs are summarized in Table 1.

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

- Lipophilicity : The isobutoxy group in the target compound increases logP compared to methoxy analogs, suggesting greater membrane permeability but reduced aqueous solubility .

- Steric Effects : Isobutoxy and tert-butyl groups introduce significant steric hindrance, which may slow nucleophilic reactions (e.g., ester hydrolysis) compared to smaller substituents like methoxy .

- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance aromatic ring reactivity toward electrophilic substitution, while halogens (e.g., bromo, iodo) create electron-deficient regions .

Degradation and Metabolite Profiles

Substituted benzoates are prone to ester hydrolysis under acidic or alkaline conditions. For instance:

- This compound may hydrolyze to 4-isobutoxy-3,5-dimethylbenzoic acid, analogous to the detection of 3,5-dimethylbenzoate as a metabolite in anaerobic degradation studies .

- Bromo or iodo derivatives (e.g., Ethyl 3-bromo-2,5-dimethylbenzoate) may undergo dehalogenation pathways in environmental or biological systems .

Biological Activity

Ethyl 4-isobutoxy-3,5-dimethylbenzoate is a chemical compound that belongs to the class of benzoate esters. Its unique structure suggests potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound through various studies, highlighting its effects, mechanisms, and applications.

Chemical Structure

This compound can be represented as follows:

This structure consists of a benzoate core with ethyl and isobutoxy substituents that may influence its biological properties.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in literature. However, related compounds in the benzoate family have shown various pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.

1. Anti-inflammatory Activity

Research on similar benzoate esters indicates potential anti-inflammatory properties. For instance, studies have demonstrated that certain alkyl benzoates exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could possess similar effects.

2. Analgesic Effects

Benzoate derivatives have been studied for their analgesic properties. A study on tropyl benzoate derivatives indicated that modifications in the alkyl side chains could enhance pain relief efficacy. This compound may also show analgesic activity due to its structural similarities.

3. Antimicrobial Properties

Some studies have reported antimicrobial activities associated with benzoate esters. For example, a related compound demonstrated effectiveness against various bacterial strains. The presence of the isobutoxy group in this compound could enhance its interaction with microbial membranes.

Case Study 1: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of alkyl benzoates found that these compounds inhibited the expression of cyclooxygenase (COX) enzymes in human cell lines. The mechanism involved blocking the NF-kB pathway, which is crucial for inflammatory responses. Although specific data on this compound is lacking, it can be hypothesized that it may exhibit similar inhibitory effects based on its structural characteristics.

Case Study 2: Antimicrobial Activity

In a comparative study of various benzoates against Staphylococcus aureus and Escherichia coli, certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. While direct studies on this compound are needed, its structural analogs suggest potential efficacy in microbial inhibition.

Data Tables

| Biological Activity | Related Compound | Effect | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Tropyl Benzoate | Inhibition of COX enzymes | NF-kB pathway blockade |

| Analgesic | Methyl Benzoate | Pain relief | Modulation of pain receptors |

| Antimicrobial | Isobutyl Benzoate | Bacterial inhibition | Disruption of microbial membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.